3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide
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Overview
Description
3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide is a chemical compound characterized by the presence of difluoro and methoxyphenyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-difluorobenzenesulfonyl chloride and 2-methoxyaniline.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: The 3,4-difluorobenzenesulfonyl chloride is reacted with 2-methoxyaniline in an organic solvent, such as dichloromethane, under controlled temperature conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various oxidized or reduced derivatives.
Scientific Research Applications
3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and methoxyphenyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 3,4-difluoro-N-(2-ethoxyphenyl)benzenesulfonamide
- 3,4-difluoro-N-(2-methylphenyl)benzenesulfonamide
Uniqueness
3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both difluoro and methoxyphenyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3,4-difluoro-N-(2-methoxyphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2NO3S/c1-19-13-5-3-2-4-12(13)16-20(17,18)9-6-7-10(14)11(15)8-9/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMJTOGIFMBHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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